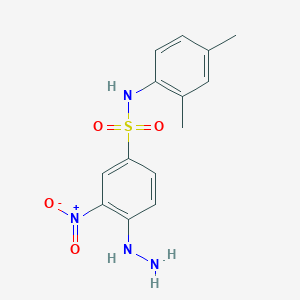

N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide

Description

N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is a benzenesulfonamide derivative characterized by a hydrazino (-NH-NH₂) group at position 4, a nitro (-NO₂) group at position 3, and a 2,4-dimethylphenyl substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse biological activities, including antimicrobial and antifungal properties . Key structural features include:

- Nitro group: Enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

- 2,4-Dimethylphenyl substituent: Contributes steric bulk and modulates lipophilicity.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-9-3-5-12(10(2)7-9)17-23(21,22)11-4-6-13(16-15)14(8-11)18(19)20/h3-8,16-17H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNLZPSIGGXWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide typically involves multiple steps:

Nitration: The initial step involves the nitration of 2,4-dimethylphenylamine to introduce the nitro group.

Sulfonation: The nitrated product is then subjected to sulfonation to attach the sulfonamide group.

Hydrazination: Finally, the sulfonated product undergoes hydrazination to introduce the hydrazino group.

Each of these steps requires specific reaction conditions, such as controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydrazino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Antiviral Activity

One of the primary applications of N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is its role as a potential antiviral agent. Research has demonstrated that compounds containing benzenesulfonamide moieties exhibit promising activity against HIV-1. A study focused on the design and synthesis of phenylalanine derivatives with benzenesulfonamide terminal groups found that these compounds could inhibit HIV replication effectively. The most potent derivative showed an EC50 value of 90 nM against HIV-1, which is significantly more effective than previously known inhibitors like PF-74 .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on similar compounds have provided insights into how modifications to the benzenesulfonamide structure can enhance antiviral potency. For example, para-substitutions on the benzene ring were found to be more beneficial for antiviral activity than meta or ortho substitutions. This suggests that specific structural modifications can lead to improved efficacy against viral targets .

Study 1: Antiviral Efficacy Against HIV

In a comprehensive study examining the antiviral properties of various benzenesulfonamide derivatives, N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide was investigated alongside other compounds. The results indicated that certain structural features significantly influenced antiviral activity:

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| 11l | 0.21 | 0.031 | 851.48 |

| PF-74 | 0.87 | 3.69 | 39.34 |

The selectivity index (SI) indicates a favorable profile for compound 11l, suggesting it has a high therapeutic window .

Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that these compounds could inhibit HIV-1 through dual-stage inhibition mechanisms, affecting both early and late stages of viral replication. This dual action enhances their potential as therapeutic agents against HIV .

Mechanism of Action

The mechanism by which N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro and sulfonamide groups are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzenesulfonamide Derivatives

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Key Properties

Key Observations :

Tautomerism and Spectral Characteristics

The hydrazino group in the target compound may exhibit tautomerism, as seen in related 1,2,4-triazole derivatives . For example, compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exist in thione-thiol tautomeric forms, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra . In contrast, the target compound’s hydrazino group likely adopts a non-tautomeric structure, with NH stretches observed at 3150–3319 cm⁻¹ .

Biological Activity

N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Name : N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide

- Molecular Formula : C14H16N4O4S

- Molecular Weight : 336.37 g/mol

- CAS Number : Not specified in the results but can be referenced through its molecular formula.

Pharmacological Effects

Research indicates that sulfonamide derivatives, including N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide, exhibit various biological activities such as:

- Antihypertensive Effects : Some studies have shown that benzenesulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models, suggesting a potential role in cardiovascular regulation .

- Calcium Channel Interaction : Theoretical studies have suggested that these compounds may interact with calcium channels, which could explain their effects on blood pressure and coronary resistance. Docking studies indicated potential binding interactions with calcium channel proteins .

The mechanisms through which N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide exerts its biological effects may involve:

- Inhibition of Calcium Channels : As indicated by studies on related compounds, this mechanism could lead to decreased perfusion pressure and altered coronary resistance .

- Influence on Vascular Smooth Muscle : Compounds in this class may affect vascular smooth muscle tone, contributing to their antihypertensive properties.

Study 1: Cardiovascular Effects

A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Key findings included:

- The compound 4-(2-aminoethyl)-benzenesulfonamide showed a significant reduction in perfusion pressure compared to controls.

- Changes were observed in coronary resistance, suggesting a direct effect on vascular dynamics .

Study 2: Computational Analysis

Computational docking studies were conducted to explore the interaction of N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide with calcium channels. Results indicated:

- Favorable binding affinities with calcium channel proteins.

- Potential for further development as a therapeutic agent targeting cardiovascular conditions .

Table 1: Comparative Biological Activity of Sulfonamide Derivatives

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance | Mechanism of Action |

|---|---|---|---|

| N-(2,4-Dimethyl-phenyl)-4-hydrazino... | Significant decrease | Significant decrease | Calcium channel inhibition |

| 4-(2-aminoethyl)-benzenesulfonamide | Moderate decrease | Moderate decrease | Vascular smooth muscle relaxation |

| 2-Hydrazinocarbonyl-benzenesulfonamide | Minimal effect | No significant change | Unknown |

Table 2: Docking Scores for Calcium Channel Interaction

| Compound | Docking Score (kcal/mol) |

|---|---|

| N-(2,4-Dimethyl-phenyl)-4-hydrazino... | -9.5 |

| 4-(2-aminoethyl)-benzenesulfonamide | -8.7 |

| 2-Hydrazinocarbonyl-benzenesulfonamide | -7.0 |

Q & A

Q. Key Considerations :

- Use TLC or HPLC to track reaction progress.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Unexpected byproducts (e.g., double sulfonamides) may form due to competing reactions; structural validation via X-ray crystallography is advised .

Basic Question: How is the structural characterization of this compound performed?

Methodological Answer:

A multi-technique approach is essential:

X-ray Crystallography :

- Use SHELX programs (e.g., SHELXL) for refinement.

- Address twinning or disorder using the TWIN/BASF commands in SHELX .

- Example parameters from analogous sulfonamides:

| Parameter | Value Range | Source |

|---|---|---|

| R-factor | 0.03–0.05 | |

| Resolution (Å) | 0.8–1.2 |

Spectroscopy :

- NMR : Confirm hydrazine protons (δ 5.5–6.5 ppm) and aromatic splitting patterns.

- IR : Validate sulfonamide (S=O stretches: 1150–1350 cm⁻¹) and nitro groups (1520–1370 cm⁻¹).

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

Based on GHS classifications for structurally similar sulfonamides:

- Hazards : Flammable solid (Category 1B), skin/eye irritant (Category 2) .

- Handling :

- Use fume hoods to avoid inhalation (P261, P271).

- Wear nitrile gloves and safety goggles (P280).

- Storage : Seal in amber glass vials at 2–8°C under inert gas (N₂/Ar) .

Advanced Question: How can contradictions in crystallographic data be resolved during refinement?

Methodological Answer:

Twinning Analysis :

- Use SHELXL’s TWIN command to model rotational/disordered domains.

- Compare R-factors for twinned vs. untwinned models .

Validation Tools :

- Check ADDSYM in PLATON for missed symmetry.

- Validate hydrogen bonding networks with Mercury (CCDC).

Cross-Validation :

- Compare bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) .

Advanced Question: What computational strategies are effective for studying its interaction with biological targets?

Methodological Answer:

Docking Studies :

- Use AutoDock Vina with flexible ligand/rigid receptor settings.

- Prioritize hydrophobic pockets (e.g., RNase H active site in HIV-1 RT) .

MD Simulations :

- Run QM/MM MD (e.g., AMBER20 with PM6-D3H4 for ligand) to sample conformational changes.

- Analyze binding free energy via MM/PBSA.

Isotope Effects :

Advanced Question: How can solvent effects influence reaction mechanisms during synthesis?

Methodological Answer:

Solvent Screening :

- Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for sulfonylation efficiency.

- Use Kamlet-Taft parameters to correlate solvent polarity with reaction rate.

Computational Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.